5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(3,4,5-trimethoxyphenyl)-
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Overview
Description
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of triazolodiazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate. This reaction yields 5,5-dimethyl-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine. Further reaction with acetic acid affords 3,5,5-trimethyl-9,10-dimethoxy-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the triazole and diazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: It has been investigated for its potential therapeutic effects, including its use as a psychotropic drug.
Mechanism of Action
The mechanism of action of 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
- Estazolam
- Alprazolam
- Triazolam
- Midazolam
Uniqueness
Compared to these similar compounds, 5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(3,4,5-trimethoxyphenyl)- has a unique substitution pattern on the triazole and diazepine rings, which may confer distinct pharmacological properties. Its trimethoxyphenyl group, in particular, may enhance its bioactivity and specificity for certain receptors .
Properties
CAS No. |
124963-19-5 |
---|---|
Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
8-methyl-3-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C16H22N4O3/c1-19-6-5-7-20-14(10-19)17-18-16(20)11-8-12(21-2)15(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
KQXALORRVKNLHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN2C(=NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C1 |
Origin of Product |
United States |
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